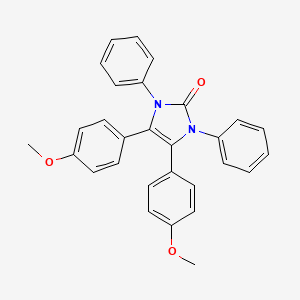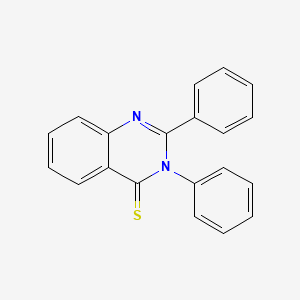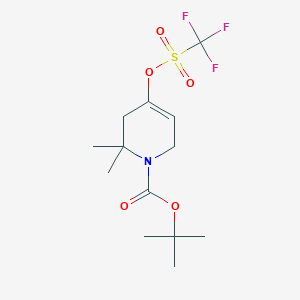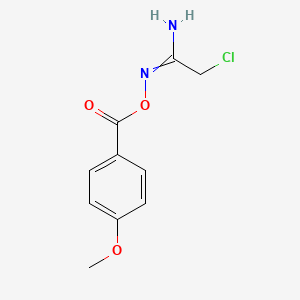
O1-(4-methoxybenzoyl)-2-chloroethanehydroximamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O1-(4-methoxybenzoyl)-2-chloroethanehydroximamide is an organic compound that features a methoxybenzoyl group attached to a chloroethanehydroximamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O1-(4-methoxybenzoyl)-2-chloroethanehydroximamide typically involves the reaction of 4-methoxybenzoyl chloride with 2-chloroethanehydroximamide under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
O1-(4-methoxybenzoyl)-2-chloroethanehydroximamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The hydroximamide moiety can be oxidized or reduced under specific conditions.
Hydrolysis: The compound can be hydrolyzed to yield 4-methoxybenzoic acid and 2-chloroethanehydroxylamine.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like sodium azide, reducing agents like sodium borohydride, and oxidizing agents like potassium permanganate. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while hydrolysis can produce carboxylic acids and amines .
Applications De Recherche Scientifique
O1-(4-methoxybenzoyl)-2-chloroethanehydroximamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of O1-(4-methoxybenzoyl)-2-chloroethanehydroximamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to O1-(4-methoxybenzoyl)-2-chloroethanehydroximamide include:
4-methoxybenzoic acid: A related compound with a methoxy group and a carboxylic acid group.
4-methoxybenzoyl chloride: A precursor used in the synthesis of this compound.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C10H11ClN2O3 |
|---|---|
Poids moléculaire |
242.66 g/mol |
Nom IUPAC |
[(1-amino-2-chloroethylidene)amino] 4-methoxybenzoate |
InChI |
InChI=1S/C10H11ClN2O3/c1-15-8-4-2-7(3-5-8)10(14)16-13-9(12)6-11/h2-5H,6H2,1H3,(H2,12,13) |
Clé InChI |
DGYVBCKVONEHNV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)ON=C(CCl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dimethyl (2-anilinotricyclo[3.3.1.1~3,7~]decan-2-yl)phosphonate](/img/structure/B14005351.png)
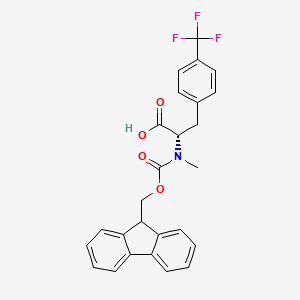

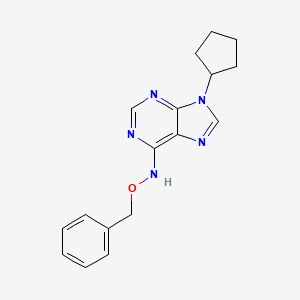
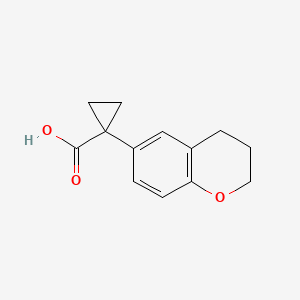

![3-(4-Aminophenyl)-7-(thiophen-3-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14005381.png)
![Acetamide,N-[4-(1,1-dimethylethyl)cyclohexyl]-](/img/structure/B14005382.png)
![2-[bis(2-chloroethyl)amino]-N-(3-nitrophenyl)propanamide](/img/structure/B14005385.png)
